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molecular formula C4H10O2<br>(CH3)3COOH<br>C4H10O2 B1683092 Tert-butyl hydroperoxide CAS No. 75-91-2

Tert-butyl hydroperoxide

Cat. No. B1683092
M. Wt: 90.12 g/mol
InChI Key: CIHOLLKRGTVIJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04900850

Procedure details

In order to demonstrate the need for obtaining the tertiary butyl alcohol/ditertiary butyl peroxide azeotrope fraction described above, the tertiary butyl alcohol starting material obtained from the reaction of propylene oxide with tertiary butyl hydroperoxide, as described above, was sequentially extracted in a batch water extractor. In each extraction, 15 grams of raffinate or upper layer was extracted with the amount of water as indicated in Table I.
Name
tertiary butyl alcohol ditertiary butyl peroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:5])(C)([CH3:3])[CH3:2].[C:6]([O:10][O:11]C(C)(C)C)([CH3:9])([CH3:8])[CH3:7]>C(O)(C)(C)C>[CH2:2]1[O:5][CH:1]1[CH3:3].[C:6]([O:10][OH:11])([CH3:9])([CH3:8])[CH3:7] |f:0.1|

Inputs

Step One
Name
tertiary butyl alcohol ditertiary butyl peroxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)O.C(C)(C)(C)OOC(C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1C(C)O1
Name
Type
product
Smiles
C(C)(C)(C)OO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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